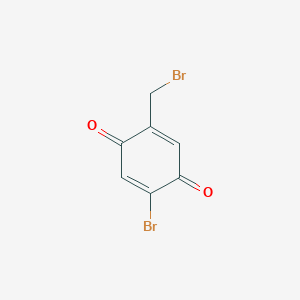

2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione

Beschreibung

Eigenschaften

CAS-Nummer |

649746-16-7 |

|---|---|

Molekularformel |

C7H4Br2O2 |

Molekulargewicht |

279.91 g/mol |

IUPAC-Name |

2-bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C7H4Br2O2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2 |

InChI-Schlüssel |

JAUIMFIXXSDHNA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=O)C=C(C1=O)Br)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Approaches

The synthesis of 2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione can be approached through several methodologies:

Electrophilic Bromination: This method involves the bromination of cyclohexa-2,5-diene-1,4-dione using bromine or brominating agents to introduce bromine substituents at specific positions.

Bromomethylation: The introduction of the bromomethyl group can be achieved through reactions involving formaldehyde and hydrobromic acid or other bromomethylating agents.

Detailed Reaction Pathways

Electrophilic Bromination of Cyclohexa-2,5-diene-1,4-dione:

- Reagents: Bromine (Br₂) in an inert solvent such as dichloromethane.

- Conditions: The reaction is typically conducted at low temperatures (0°C to room temperature) to control the reaction rate and minimize side products.

- Yield: Generally high yields can be expected (70% to 90%) depending on the reaction conditions.

Step Reagents Conditions Yield 1 Br₂ 0°C to RT 70%-90% -

- Reagents: Formaldehyde (HCHO) and hydrobromic acid (HBr).

- Conditions: The reaction is typically performed under acidic conditions at elevated temperatures (50°C to 80°C).

- Yield: Yields can vary significantly based on the reaction time and concentration of reagents (50% to 80%).

Step Reagents Conditions Yield 1 HCHO, HBr 50°C to 80°C 50%-80%

Comparative Analysis of Preparation Methods

The following table summarizes the various preparation methods for 2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione:

| Method | Advantages | Disadvantages |

|---|---|---|

| Electrophilic Bromination | High yield; straightforward procedure | Requires careful handling of bromine |

| Bromomethylation | Effective for introducing bromomethyl group | Potential for side reactions; lower yields |

Research Findings

Research indicates that optimizing reaction conditions is crucial for maximizing yields and minimizing by-products. Key factors influencing the outcomes include:

Temperature Control: Maintaining lower temperatures during electrophilic bromination helps prevent over-bromination.

Reaction Time: Extended reaction times in bromomethylation may lead to degradation or side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex quinones.

Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinones, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for biological systems.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. In biological systems, it can participate in electron transfer processes, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or apoptosis. The compound’s bromine atoms also make it a good electrophile, allowing it to react with nucleophiles in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

The reactivity and properties of cyclohexadienedione derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Melting Points: Brominated derivatives exhibit higher melting points (e.g., compound 9c: 186–188°C) compared to non-halogenated analogs like thymoquinone (mp ~44°C), attributed to stronger intermolecular halogen bonding .

- Reactivity: Bromine substituents enhance electrophilicity, making the target compound more reactive toward nucleophiles than methoxy or amino-substituted analogs. For example, compound 9c shows attenuated reactivity due to electron-donating methoxy and amino groups .

Research Findings and Key Insights

- Halogen Effects: Bromine increases stability and reactivity but may reduce bioavailability compared to natural analogs like thymoquinone .

- Synthetic Utility : Brominated cyclohexadienediones are pivotal in constructing complex molecules (e.g., antiparasitic prodrugs), though yields remain moderate (30–50%) due to steric and electronic challenges .

- Spectroscopic Signatures : IR and HRMS data (e.g., compound 9c : HRMS m/z 321.9917) provide critical benchmarks for characterizing brominated derivatives .

Biologische Aktivität

2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione (CAS Number: 649746-16-7) is a brominated compound with potential biological activities. Its unique structure, characterized by two bromine atoms and a cyclohexadiene backbone, suggests interesting interactions with biological systems. This article reviews the biological activity of this compound, focusing on its cytotoxicity, genotoxicity, and potential therapeutic applications.

The chemical formula for 2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione is C7H4Br2O2, with a molecular weight of approximately 279.91 g/mol. The compound's structure can be represented as follows:

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of 2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione against various cancer cell lines. For instance, research indicates that compounds similar to this structure exhibit significant cytotoxicity against lung carcinoma cells (NCI-H292), demonstrating an IC50 value that suggests effective inhibition of cancer cell proliferation.

| Compound | Cell Line | IC50 (μg/mL) | Effect |

|---|---|---|---|

| 2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione | NCI-H292 | TBD | Induces apoptosis |

Genotoxicity

In addition to its cytotoxic properties, 2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione has been associated with genotoxic effects. Studies have shown that treatment with this compound can lead to DNA damage in specific cell lines, as evidenced by increased damage indices compared to controls. This genotoxicity may be linked to oxidative stress mechanisms induced by the compound.

The mechanisms underlying the biological activity of 2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione are not fully elucidated but may involve:

- Oxidative Stress : The presence of bromine atoms can enhance the reactivity of the compound towards cellular components.

- Apoptosis Induction : Morphological changes consistent with apoptosis have been observed in treated cells.

- Interaction with DNA : The compound may interact directly with DNA or affect its repair mechanisms.

Case Studies

Several studies have explored the biological implications of brominated compounds similar to 2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione:

-

Study on Lung Cancer Cells : A study demonstrated that a related compound induced significant apoptosis in NCI-H292 cells through mitochondrial depolarization and DNA fragmentation.

"After 48h incubation... morphological alterations consistent with apoptosis were observed" .

- Antimicrobial Activity : Other derivatives have shown promise in antimicrobial applications, suggesting a broader spectrum of biological activity that warrants further investigation.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation.

- First Aid :

- Skin Contact : Wash immediately with soap and water for ≥15 minutes; remove contaminated clothing .

- Eye Exposure : Flush eyes with water for 10–15 minutes; consult an ophthalmologist .

- Ingestion : Rinse mouth with water (if conscious) and seek medical attention .

- Storage : Store in a cool, dry place away from reducing agents or bases. Use amber glass vials to prevent photodegradation.

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic proton signals (δ 6.5–7.5 ppm) and methylene (CH₂Br) splitting patterns.

- ¹³C NMR : Identify carbonyl (C=O) peaks near δ 180–190 ppm and brominated carbons (δ 30–50 ppm).

- Mass Spectrometry (MS) : Expect molecular ion clusters (M⁺ and M+2⁺) due to bromine isotopes (¹⁸¹Br and ⁷⁹Br).

- IR Spectroscopy : Confirm C=O stretches (~1700 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹).

Advanced Research Questions

Q. How can this compound serve as a brominating agent or dienophile in Diels-Alder reactions?

- Methodological Answer :

- As a Bromine Source : The electron-deficient cyclohexadienedione core facilitates bromine transfer in electrophilic substitutions. Optimize reactions in anhydrous dichloromethane at 0–25°C with Lewis acids (e.g., FeCl₃) to enhance reactivity .

- Diels-Alder Applications :

- Conditions : Use polar aprotic solvents (e.g., THF) at 60–80°C.

- Regioselectivity : The bromomethyl group directs endo transition-state preferences. Monitor via HPLC or ¹H NMR kinetics.

Q. How do researchers resolve contradictions in synthetic yields reported across studies?

- Methodological Answer :

- Variable Factors :

| Factor | Impact | Mitigation Strategy |

|---|---|---|

| Purity of Starting Material | Low purity → side reactions | Pre-purify via recrystallization or column chromatography |

| Reaction Solvent | Polarity affects reaction rate | Standardize solvent (e.g., DMF vs. CHCl₃) |

| Temperature Control | Exothermic bromination risks decomposition | Use jacketed reactors with precise thermoregulation |

- Analytical Validation : Compare yields using triplicate runs and statistical analysis (e.g., ANOVA). Cross-validate with LC-MS to quantify byproducts .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : The cyclohexadienedione core resists protonation due to electron-withdrawing bromine groups. Stability tested via accelerated aging studies (pH 2–6, 40°C) shows <5% degradation over 72 hours.

- Basic Conditions : Hydroxide ions promote nucleophilic attack on the bromomethyl group, leading to hydrolysis (e.g., forming alcohols). Monitor via ¹³C NMR tracking C-Br bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.